Ortho-chlorambucil

Structure-Activity Relationship Nitrogen Mustard Antineoplastic Screening

Ortho‑chlorambucil (4‑{2‑[bis(2‑chloroethyl)amino]phenyl}butanoic acid, CAS 178481‑89‑5) is the ortho‑regioisomer of the nitrogen‑mustard alkylating agent chlorambucil and is formally designated as Chlorambucil EP Impurity G by the European Pharmacopoeia [REFS‑1]. First synthesised and characterised in 1961 as part of a systematic ring‑isomer programme [REFS‑2], the compound shares the identical molecular formula (C₁₄H₁₉Cl₂NO₂, MW 304.21) and bifunctional alkylating warhead with the therapeutic para‑isomer, yet the shift of the bis(2‑chloroethyl)amino group from the para to the ortho position profoundly alters its physicochemical properties, biological activity, and ultimate utility in research and industrial settings [REFS‑3].

Molecular Formula C14H19Cl2NO2
Molecular Weight 304.2 g/mol
CAS No. 178481-89-5
Cat. No. B3060964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrtho-chlorambucil
CAS178481-89-5
Molecular FormulaC14H19Cl2NO2
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCCC(=O)O)N(CCCl)CCCl
InChIInChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-2-1-4-12(13)5-3-7-14(18)19/h1-2,4,6H,3,5,7-11H2,(H,18,19)
InChIKeyJLERWRRRDFUKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ortho‑Chlorambucil (CAS 178481‑89‑5) – Product Identity and Comparator Landscape for Scientific Procurement


Ortho‑chlorambucil (4‑{2‑[bis(2‑chloroethyl)amino]phenyl}butanoic acid, CAS 178481‑89‑5) is the ortho‑regioisomer of the nitrogen‑mustard alkylating agent chlorambucil and is formally designated as Chlorambucil EP Impurity G by the European Pharmacopoeia [REFS‑1]. First synthesised and characterised in 1961 as part of a systematic ring‑isomer programme [REFS‑2], the compound shares the identical molecular formula (C₁₄H₁₉Cl₂NO₂, MW 304.21) and bifunctional alkylating warhead with the therapeutic para‑isomer, yet the shift of the bis(2‑chloroethyl)amino group from the para to the ortho position profoundly alters its physicochemical properties, biological activity, and ultimate utility in research and industrial settings [REFS‑3].

Why Ortho‑Chlorambucil Cannot Be Replaced by Chlorambucil, Meta‑Chlorambucil, or Other Nitrogen Mustards in Targeted Applications


Although ortho‑chlorambucil, chlorambucil (para‑isomer, CAS 305‑03‑3), and meta‑chlorambucil (CAS 134862‑11‑6) share a common nitrogen‑mustard pharmacophore, the position of the bis(2‑chloroethyl)amino substituent on the phenyl ring governs both the three‑dimensional presentation of the alkylating moiety and the compound’s chromatographic behaviour [REFS‑1]. Direct comparative anti‑tumour evaluation demonstrated that the ortho‑isomer lacks the clinically meaningful cytotoxic activity of the para‑isomer, leading to the abandonment of further meta‑isomer development [REFS‑2]. Consequently, ortho‑chlorambucil is not a functional surrogate for chlorambucil in therapeutic or in‑vivo efficacy studies; its procurement value resides exclusively in its role as a pharmacopoeial impurity reference standard where isoform‑specific retention time, mass spectral fragmentation, and differential DNA‑crosslinking efficiency permit unambiguous identification and quantification [REFS‑3].

Ortho‑Chlorambucil – Quantified Differentiation Evidence Versus Chlorambucil and Meta‑Chlorambucil


Anti‑Tumour Activity: Ortho‑Chlorambucil Is Inactive in Contrast to the Therapeutic Para‑Isomer

In the foundational SAR study by Skinner et al. (1961), ortho‑chlorambucil (designated compound XV) was directly compared with its para‑isomer (chlorambucil) and the ortho‑ and meta‑isomers of norchlorambucil for anti‑tumour activity against Sarcoma 180 and S‑91 Melanoma in mice. The authors explicitly state that ‘good anti‑tumor activity was observed with VII, IX, or XV. Since this has so far not been the case, the synthesis of XVI [meta‑chlorambucil] has been abandoned.’ [REFS‑1] This represents a direct head‑to‑head rejection of the ortho‑isomer as a therapeutic candidate, while the para‑isomer (chlorambucil) was already in clinical use at the time of publication [REFS‑2].

Structure-Activity Relationship Nitrogen Mustard Antineoplastic Screening

Melting Point: Ortho‑Chlorambucil Melts at 30–30.5 °C Versus Chlorambucil at 64–69 °C – A 34 °C Differential Enabling Unambiguous Identity Confirmation

Ortho‑chlorambucil (XV) was reported by Skinner et al. as a ‘low melting (30–30.5°) solid that was chromatographically homogeneous (Rf 0.34) in System A’ [REFS‑1]. In contrast, the therapeutic para‑isomer, chlorambucil, is consistently reported with a melting point of 64–69 °C across multiple authoritative sources, including the CAMEO Chemicals database (65–69 °C), AKSci (64–66 °C), and TCI (65.0–69.0 °C) [REFS‑2][REFS‑3]. This ≥34 °C melting‑point depression in the ortho‑isomer is attributed to the disruption of crystal‑lattice packing by the ortho‑substitution pattern and provides a rapid, low‑cost orthogonal identity check (melting‑point apparatus or DSC) before more elaborate chromatographic or spectroscopic characterisation [REFS‑4].

Thermal Analysis Polymorph Screening Identity Testing

Pharmacopoeial Identity: Ortho‑Chlorambucil Is Designated as the EP Impurity G Reference Standard, Distinct from Impurities A–F

The European Pharmacopoeia (Ph. Eur.) monograph for Chlorambucil (0137) prescribes the use of Chlorambucil with Impurity G CRS (EDQM Catalogue Code Y0001299) for system‑suitability testing in the liquid‑chromatographic determination of related substances [REFS‑1]. The reference standard consists of chlorambucil spiked with ortho‑chlorambucil at a controlled ratio, enabling laboratories to verify the resolution between the API peak and the ortho‑isomer impurity peak. Commercial suppliers of the isolated ortho‑chlorambucil impurity standard typically provide purity ≥95 % (HPLC) with full characterisation data (¹H NMR, ¹³C NMR, IR, Mass) compliant with regulatory guidelines for ANDA submissions [REFS‑2][REFS‑3].

Pharmaceutical Quality Control Reference Standard Impurity Profiling

Genotoxic Impurity Classification: Ortho‑Chlorambucil Is Subject to ICH M7 Control Limits Owing to DNA‑Reactive Alkylating Functionality

Chlorambucil (the para‑isomer) is classified by IARC as a known human carcinogen (Group 1) acting through a genotoxic mechanism of DNA alkylation and crosslinking [REFS‑1]. By structural class, ortho‑chlorambucil retains the bis(2‑chloroethyl)amino warhead and is therefore categorised as a Class 1 (“known mutagenic carcinogen”) or Class 2 (“known mutagenic with unknown carcinogenic potential”) impurity under the ICH M7 guideline, depending on the outcome of a dedicated Ames test [REFS‑2]. Palmer et al. (1990) demonstrated that both chlorambucil isomers (para and meta, and by class‑level inference ortho) generate DNA interstrand crosslinks, as evidenced by differential cytotoxicity ratios in DNA repair‑proficient versus repair‑deficient cell lines [REFS‑3]. The practical consequence is that ortho‑chlorambucil must be controlled in chlorambucil API at or below the Threshold of Toxicological Concern (TTC) of 1.5 µg/day, or a higher acceptable intake if justified by less‑than‑lifetime (LTL) exposure considerations [REFS‑2].

Genotoxic Impurity ICH M7 Toxicological Risk Assessment

Storage and Stability: Ortho‑Chlorambucil Requires −20 °C Storage, Whereas Chlorambucil API Is Stored at 2–8 °C

Multiple commercial suppliers specify long‑term storage of ortho‑chlorambucil at −20 °C to prevent degradation, in contrast to chlorambucil API and the EDQM Chlorambucil with Impurity G CRS, which are stored at 2–8 °C [REFS‑1][REFS‑2][REFS‑3]. This difference reflects the lower thermal stability of the ortho‑isomer, which may be related to its lower melting point and altered crystal‑packing energetics [REFS‑4]. Procurement planning must therefore account for freezer‑storage capacity and cold‑chain shipping considerations that do not apply to the parent drug substance.

Stability Studies Reference Standard Handling Cold‑Chain Logistics

Ortho‑Chlorambucil – Evidence‑Based Application Scenarios for Scientific and Industrial Users


Pharmaceutical Quality Control: HPLC System‑Suitability Testing and Impurity Quantification in Chlorambucil API

Quality‑control laboratories performing release testing of chlorambucil active pharmaceutical ingredient per Ph. Eur. monograph 0137 must use the Chlorambucil with Impurity G CRS (Y0001299) to verify that the resolution between the chlorambucil peak and the ortho‑chlorambucil impurity peak is ≥1.5. Ortho‑chlorambucil reference standard (CAS 178481‑89‑5) is also used independently for spiking experiments to establish linearity, accuracy, and limit of quantification (LOQ) for the impurity method [REFS‑1]. Because the ortho‑isomer lacks anti‑tumour activity [REFS‑2], its presence above the ICH M7 TTC of 1.5 µg/day represents a safety risk that must be analytically controlled; no other impurity standard can serve as a surrogate for this regioisomer in the prescribed pharmacopoeial test.

Genotoxic Impurity Risk Assessment and ICH M7 Compliance Documentation

Pharmaceutical development teams preparing ANDA or MAA submissions for generic chlorambucil products require a fully characterised sample of ortho‑chlorambucil to perform the Ames test (OECD 471) in strains TA98, TA100, TA1535, TA1537, and TA102 or WP2 uvrA, both with and without S9 metabolic activation. The resulting mutagenicity data determine whether ortho‑chlorambucil is classified as ICH M7 Class 1 or 2, directly governing the acceptable intake limit (TTC, LTL, or compound‑specific acceptable intake) and the analytical method sensitivity required [REFS‑3]. The structural alert (bis(2‑chloroethyl)amine) coupled with the DNA‑crosslinking evidence from Palmer et al. [REFS‑4] means that a negative Ames result would be required to downgrade the impurity from Class 1; procurement of high‑purity ortho‑chlorambucil (≥95 % HPLC) is therefore essential for definitive regulatory testing.

Structure–Activity Relationship Studies of Nitrogen‑Mustard Regioisomers

Academic or industrial medicinal‑chemistry groups investigating the impact of nitrogen‑mustard substitution geometry on DNA‑crosslinking efficiency, sequence selectivity, and cytotoxicity can employ ortho‑chlorambucil as a defined regioisomer probe alongside chlorambucil (para) and meta‑chlorambucil (CAS 134862‑11‑6). The Skinner et al. [REFS‑2] paper provides the foundational synthetic route and characterisation data (melting point 30–30.5 °C, Rf 0.34), while the Palmer et al. [REFS‑4] cytotoxicity‑ratio assay in DNA repair‑proficient vs. repair‑deficient CHO cell lines offers a validated method for quantifying the crosslinking proficiency of each isomer. The contrasting anti‑tumour activity of the ortho‑ vs. para‑isomers makes this compound series an instructive model system for teaching the concept that sub‑angstrom changes in warhead positioning can abolish in vivo efficacy despite preserved in vitro DNA reactivity.

Thermal‑Analysis Method Development: DSC and TGA Identity Testing of Chlorambucil Impurities

Analytical laboratories seeking to implement orthogonal identity tests for chlorambucil impurity reference standards can exploit the ≥34 °C melting‑point difference between ortho‑chlorambucil (30–30.5 °C) and chlorambucil (64–69 °C) as a rapid screening tool. Differential scanning calorimetry (DSC) can discriminate the ortho‑isomer from the para‑ and meta‑isomers (88–88.5 °C) in a single thermal scan, providing an identity confirmation that is independent of chromatographic retention time and MS fragmentation pattern [REFS‑2][REFS‑5]. This approach is particularly valuable in multi‑site pharmaceutical operations where reference standards are handled by personnel with varying levels of analytical expertise.

Quote Request

Request a Quote for Ortho-chlorambucil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.